molecular formula C20H18F3N3OS B2731884 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034235-22-6

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2731884
CAS No.: 2034235-22-6
M. Wt: 405.44
InChI Key: AJLVDTTZICAITL-UHFFFAOYSA-N
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Description

N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a pyrazole-based benzamide derivative characterized by:

  • A pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl group at position 2.
  • An ethyl linker connecting the pyrazole to a 2-(trifluoromethyl)benzamide moiety.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c21-20(22,23)16-4-2-1-3-15(16)19(27)24-8-9-26-18(13-5-6-13)11-17(25-26)14-7-10-28-12-14/h1-4,7,10-13H,5-6,8-9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLVDTTZICAITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3C(F)(F)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Compound Overview

The molecular formula for this compound is C20H18F3N3OSC_{20}H_{18}F_3N_3OS, with a molecular weight of approximately 405.4 g/mol. The unique structural features include a pyrazole ring, a trifluoromethyl group, and a thiophene moiety, which suggest diverse pharmacological potentials.

Property Value
Molecular FormulaC20H18F3N3OS
Molecular Weight405.4 g/mol
CAS Number2034235-22-6

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, such as MCF-7 and A549. For instance, analogs with IC50 values in the micromolar range demonstrate potent cytotoxic effects against these cell lines, suggesting that this compound may also exhibit similar activities due to its structural characteristics .

The mechanism of action for pyrazole derivatives often involves the inhibition of specific enzymes or receptors associated with cancer progression. For example, compounds in this class have been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer . This interaction may lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The presence of the trifluoromethyl group is known to enhance lipophilicity and may improve the compound's ability to penetrate biological membranes . Additionally, the cyclopropyl and thiophene groups contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Compound IC50 (µM) Activity
N-(2-(5-cyclopropyl-3-thiophen-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamideTBDPotential anticancer activity
5-Fluorouracil4.53Standard anticancer drug
Doxorubicin0.63–1.32Potent anticancer agent

Case Studies and Research Findings

Several studies have explored the biological efficacy of pyrazole derivatives:

  • Antitumor Activity : A study demonstrated that compounds similar to this compound exhibited IC50 values comparable to doxorubicin against MCF-7 cells, indicating strong potential as anticancer agents .
  • Inhibition of COX Enzymes : Research on related pyrazole compounds showed effective inhibition of COX enzymes, which could translate into anti-inflammatory and anticancer effects .
  • Molecular Docking Studies : Computational studies have predicted that this compound may bind effectively to targets involved in cancer signaling pathways, enhancing its potential as a therapeutic agent .

Scientific Research Applications

Biological Activities

Anticancer Potential : Research has indicated that compounds containing pyrazole and thiophene rings exhibit significant anticancer activity. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Antimicrobial Properties : Recent studies highlight the antimicrobial potential of similar compounds. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting that N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide may also possess such properties .

Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, potentially serving as an inhibitor. This characteristic is particularly relevant in drug design for conditions such as cancer and infectious diseases where enzyme modulation is critical .

Case Studies and Research Findings

  • Anticancer Activity : A study focused on pyrazolo[1,5-a]pyrimidines reported that modifications in the side chains significantly affect their anticancer efficacy. The introduction of trifluoromethyl groups has been associated with enhanced potency against certain cancer cell lines .
  • Antimicrobial Efficacy : In a comparative study of various pyrazole derivatives, compounds similar to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as new antimicrobial agents .
  • Mechanistic Insights : Research has delved into the mechanisms by which pyrazole compounds exert their effects on cancer cells. These studies suggest that such compounds may induce apoptosis via mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in several reaction types due to its functional groups:

Nucleophilic Substitution

The pyrazole nitrogen may act as a nucleophile, enabling substitution reactions. For example:

  • Reaction : Pyrazole ring substitution with alkylating agents (e.g., alkyl halides).

  • Conditions : Basic media (e.g., NaH, DMF).

Amide Hydrolysis

The benzamide group can undergo hydrolysis under acidic or basic conditions:

  • Reaction : Conversion to benzoic acid and amine derivatives.

  • Conditions : HCl (acidic) or NaOH (basic).

Thiophene Functionalization

The thiophene ring may undergo electrophilic substitution (e.g., bromination) or coupling reactions (e.g., Suzuki-Miyaura):

  • Reaction : Thiophene bromination using NBS.

  • Conditions : Radical initiator (e.g., AIBN), CCl4.

Structural Modifications and Derivatives

The compound’s reactivity enables the synthesis of derivatives with modified biological activity:

Modification Reaction Type Outcome
Pyrazole ring alkylationNucleophilic substitutionEnhanced lipophilicity
Thiophene brominationElectrophilic substitutionIncreased reactivity for coupling
Amide bond cleavageHydrolysisGeneration of benzoic acid derivatives

Limitations and Challenges

  • Scarcity of Experimental Data : Detailed reaction conditions (e.g., solvents, catalysts) are not explicitly documented in the provided sources .

  • Regioselectivity : Thiophene substitution reactions may require careful control to avoid undesired regioisomers.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include pyrazole derivatives with variations in substituents, heterocycles, and linker groups. Key comparisons are outlined below:

Key Observations from Comparative Analysis

Substituent Influence on Reactivity: The target compound’s cyclopropyl group may enhance steric and electronic effects compared to phenyl (11a) or methyl groups . Cyclopropane’s ring strain could influence reactivity during synthesis. The thiophen-3-yl group offers distinct electronic properties vs.

Synthetic Complexity: The ethyl-linked benzamide in the target compound likely requires multi-step synthesis, contrasting with simpler acetamide (11a) or thiadiazole (I in ) formations.

Yield and Purification :

  • Yields for analogs range from 82% () to 86% (), suggesting efficient protocols for phenyl- or hydrazone-substituted derivatives. The target compound’s yield remains undocumented but may be lower due to complex substituents.

Heterocycle Comparison: Pyrazole (target, 11a) vs.

Pharmacological and Physicochemical Implications

While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

  • Lipophilicity: The trifluoromethyl group increases logP vs.
  • Metabolic Stability: Cyclopropyl groups are known to reduce oxidative metabolism compared to phenyl or alkyl chains .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Step 1 : Cyclocondensation of hydrazine derivatives with cyclopropane carbonyl compounds to form the pyrazole core.
  • Step 2 : Functionalization of the pyrazole ring with thiophen-3-yl groups via Suzuki-Miyaura coupling or direct substitution reactions.
  • Step 3 : Alkylation of the pyrazole nitrogen with a 2-(trifluoromethyl)benzamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and connectivity. The trifluoromethyl group (δ\delta ~120–125 ppm in 13^13C NMR) and thiophene protons (δ\delta ~6.5–7.5 ppm in 1^1H NMR) are diagnostic.
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity in the pyrazole-thiophene linkage. Precedent exists for similar compounds using Mo-Kα radiation and SHELX software .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, <1 ppm error).

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :
  • HPLC-DAD/MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<95% purity requires re-purification).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >200°C suggests suitability for high-temperature reactions).
  • Karl Fischer Titration : Quantify hygroscopicity if the compound absorbs moisture (critical for reproducibility in biological assays).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Profiling : Perform IC50_{50} assays across multiple cell lines (e.g., HEK293 vs. cancer cells) to differentiate target-specific activity from general cytotoxicity.
  • pH-Dependent Studies : Adjust assay buffer pH (e.g., 5.5 vs. 7.4) to mimic physiological conditions, as activity may vary due to protonation of the pyrazole nitrogen or trifluoromethyl group .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify molecular targets (e.g., kinase inhibition). Compare results with structurally related analogs to isolate functional group contributions.

Q. What strategies optimize reaction yields for large-scale synthesis of intermediates?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a central composite design can identify optimal conditions for cyclopropane ring formation .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., diazomethane generation) and reduce byproduct formation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically.

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to modulate electron density and solubility.
  • Trifluoromethyl Modifications : Replace CF3_3 with CHF2_2 or SF5_5 to alter lipophilicity (logP) and metabolic stability. Precedent exists in fluorine-containing triazole derivatives .
  • Molecular Dynamics Simulations : Use software like GROMACS to predict binding affinity to target proteins (e.g., kinases) and prioritize synthetic targets.

Q. What experimental approaches validate the role of the cyclopropyl group in metabolic stability?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rat) and quantify parent compound degradation via LC-MS. Compare with analogs lacking the cyclopropyl group.
  • Isotope Labeling : Synthesize 14^{14}C-labeled cyclopropane to track metabolic pathways and identify major metabolites.
  • CYP450 Inhibition Assays : Test inhibition of CYP3A4/2D6 to assess drug-drug interaction risks .

Data Analysis & Experimental Design

Q. How should researchers address variability in biological assay reproducibility?

  • Methodological Answer :
  • Standardized Protocols : Pre-treat cells with uniform media (e.g., DMEM + 10% FBS) and passage numbers (<20).
  • Internal Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay plate.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish significant differences (p<0.05). Use R or Python for data visualization (e.g., Seaborn for dose-response curves).

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions.
  • Docking Studies : Autodock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR).
  • QSAR Models : Train models on public datasets (ChEMBL) to correlate structural descriptors (e.g., topological polar surface area) with activity .

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